molecular formula C10H9NO B023528 7-Methoxyquinoline CAS No. 4964-76-5

7-Methoxyquinoline

Cat. No. B023528
Key on ui cas rn: 4964-76-5
M. Wt: 159.18 g/mol
InChI Key: IVHJSNNMKJWPFW-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

A suspension of NaH (3.3 g; 137.93 mmol) in anhydrous DMF (160 ml) was cooled to 0° C. with stirring under argon. 7-Quinolinol (8 g; 55.17 mmol) dissolved in anhydrous DMF (320 ml) was added and the mixture was stirred at 0° C. under argon for 1 h. The mixture was then allowed to warm to rt and MeI (7.8 ml; 55.17 mmol) was added and the reaction was stirred for 1 h. Ice water was then added cautiously and the resulting mixture extracted with EtOAc (3×500 ml). The organic layer from this extraction was then washed with water (400 ml) and brine (400 ml). The resulting organic layer was dried with MgSO4 and solvents removed to afford the desired compound (8.76 g; 99%)
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
320 mL
Type
solvent
Reaction Step Two
Name
Quantity
7.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([OH:13])[CH:11]=2)[CH:6]=[CH:5][CH:4]=1.[CH3:14]I>CN(C=O)C>[CH3:14][O:13][C:10]1[CH:11]=[C:12]2[C:7]([CH:6]=[CH:5][CH:4]=[N:3]2)=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
N1=CC=CC2=CC=C(C=C12)O
Name
Quantity
320 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
7.8 mL
Type
reactant
Smiles
CI
Step Four
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. under argon for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
STIRRING
Type
STIRRING
Details
the reaction was stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with EtOAc (3×500 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic layer from this extraction
WASH
Type
WASH
Details
was then washed with water (400 ml) and brine (400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried with MgSO4 and solvents
CUSTOM
Type
CUSTOM
Details
removed

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=CC=NC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.76 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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